molecular formula C8H17NO2 B2579594 2-(4-Ethylmorpholin-2-yl)ethan-1-ol CAS No. 1783781-73-6

2-(4-Ethylmorpholin-2-yl)ethan-1-ol

Cat. No.: B2579594
CAS No.: 1783781-73-6
M. Wt: 159.229
InChI Key: JZQOIUZQMIOKDK-UHFFFAOYSA-N
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Description

2-(4-Ethylmorpholin-2-yl)ethan-1-ol is a morpholine-derived amino alcohol characterized by a six-membered morpholine ring (containing one oxygen and one nitrogen atom) substituted with an ethyl group at the 4-position and an ethanol moiety at the 2-position.

The synthesis of such compounds often involves reductive amination, protection/deprotection strategies, or acid-base reactions to stabilize intermediates. For example, mandelic acid salts of related amino alcohols have been synthesized with ~52% yields via crystallization , while brominated phenyl-ethanols achieved 92% efficiency using reductive methods . These approaches may be adaptable to this compound, though substituent effects (e.g., ethyl vs. methyl or aryl groups) could influence reaction kinetics and purity.

Properties

IUPAC Name

2-(4-ethylmorpholin-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-2-9-4-6-11-8(7-9)3-5-10/h8,10H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZQOIUZQMIOKDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC(C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1783781-73-6
Record name 2-(4-ethylmorpholin-2-yl)ethan-1-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylmorpholin-2-yl)ethan-1-ol typically involves the reaction of morpholine with ethylating agents under controlled conditions. One common method involves the reaction of morpholine with ethyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the ethylated morpholine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylmorpholin-2-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

  • Antidepressant Activity : Research has indicated that morpholine derivatives, including 2-(4-Ethylmorpholin-2-yl)ethan-1-ol, exhibit potential antidepressant-like effects in animal models. These compounds may enhance cognitive function and mood regulation, making them candidates for further exploration in treating depression.
  • Antitumor Agents : Similar morpholine-based compounds have been investigated for their antitumor properties. For instance, derivatives with morpholine structures have shown efficacy against various cancer cell lines, suggesting that this compound could be developed into a therapeutic agent targeting specific tumors .
  • Neuroprotective Effects : The compound has been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases. Morpholine derivatives are believed to modulate neurotransmitter systems and may offer protective effects against neuronal damage .

Industrial Applications

  • Solvent and Chemical Intermediate : Due to its polar nature, this compound is utilized as a solvent in various chemical reactions and processes. Its ability to dissolve both polar and non-polar substances makes it valuable in industrial applications .
  • Surfactants : The compound can be employed in the formulation of surfactants due to its amphiphilic nature, which allows it to reduce surface tension in liquids. This property is beneficial in detergents and cleaning products .

Case Study 1: Antidepressant-like Effects

In a study examining the behavioral effects of morpholine derivatives on rodents, researchers found that administration of this compound resulted in significant improvements in depressive-like behaviors compared to control groups. The study highlighted the potential mechanisms involving serotonin modulation.

Case Study 2: Antitumor Activity

A series of experiments conducted on human breast cancer cell lines demonstrated that compounds structurally similar to this compound exhibited IC50 values indicating potent cytotoxicity. These findings suggest that further development could lead to effective cancer therapies.

Mechanism of Action

The mechanism of action of 2-(4-Ethylmorpholin-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .

Comparison with Similar Compounds

Morpholine-Based Amino Alcohols

Morpholine derivatives with ethanol or amine functionalities exhibit distinct properties based on substituent placement and functional groups:

Compound Name Molecular Formula Molecular Weight Key Features Synthesis Method Yield/Data Reference
2-(morpholin-4-yl)ethane-1,1-diol C₆H₁₃NO₃ 147.17 g/mol Diol group; morpholine ring Custom synthesis Not reported
2-(2-methylmorpholin-4-yl)ethan-1-amine C₇H₁₆N₂O 144.21 g/mol Amine group; methyl substituent Not specified Not reported
2-[(3-methylpentan-2-yl)amino]ethan-1-ol C₁₀H₁₉N 153.27 g/mol Branched alkyl chain; aminoethanol Commercial synthesis Not reported

Key Observations :

  • Functional Groups : The target compound’s hydroxyl group contrasts with the amine in 2-(2-methylmorpholin-4-yl)ethan-1-amine , which may enhance solubility in polar solvents but reduce stability under acidic conditions.
  • Substituent Effects: Ethyl groups (as in the target) vs. methyl or branched alkyl chains (e.g., 2-[(3-methylpentan-2-yl)amino]ethan-1-ol ) influence steric hindrance and lipophilicity, affecting reactivity in coupling reactions.
Phenyl-Substituted Ethanols

Aryl-substituted ethanols, such as brominated or methoxy derivatives, highlight the impact of aromatic systems vs. heterocyclic morpholine rings:

Compound Name Molecular Formula Molecular Weight Key Features Synthesis Method Yield/Data Reference
2-(4-bromo-2-methoxyphenyl)ethan-1-ol C₉H₁₁BrO₂ 245.09 g/mol Bromo and methoxy substituents Reduction (LiAlH₄) 92% yield
2-(4-(tert-butoxy)phenyl)ethan-1-ol C₁₂H₁₈O₂ 194.27 g/mol Bulky tert-butoxy group Not specified NMR data reported

Key Observations :

  • Synthetic Efficiency: High-yield reductions (e.g., 92% ) suggest that non-heterocyclic ethanols may be easier to synthesize than morpholine derivatives, which often require multi-step protection/deprotection.
Other Amino Alcohols

Compounds like (S)-2-((4-aminopentyl)(ethyl)amino)ethan-1-ol mandelate and adrenoceptor-targeted indolyloxy-propanols demonstrate diverse applications:

Compound Name Molecular Formula Molecular Weight Key Features Synthesis Method Yield/Data Reference
(S)-2-((4-aminopentyl)(ethyl)amino)ethan-1-ol C₉H₂₁N₂O 173.28 g/mol Chiral mandelate salt; aminoethanol Acid-base crystallization 52% yield
(2R,S)-1-(6-methoxyindol-5-yloxy)propan-2-ol C₁₃H₁₈N₂O₃ 262.30 g/mol Indole ring; adrenoceptor activity Multi-step synthesis Bioactivity data

Key Observations :

  • Biological Activity: Adrenoceptor-binding indolyloxy-propanols suggest that morpholine-based ethanols like the target compound could be modified for similar pharmacological screening.
  • Chirality : The (S)-mandelate derivative underscores the importance of stereochemistry in optimizing pharmacokinetic properties, a factor relevant to the target compound if synthesized enantioselectively.

Biological Activity

2-(4-Ethylmorpholin-2-yl)ethan-1-ol, with the CAS number 1783781-73-6, is a morpholine derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry and pharmacology.

  • Molecular Formula: C8H17NO2
  • Molecular Weight: 159.23 g/mol
  • Structure: The compound features an ethyl group attached to a morpholine ring, which contributes to its unique properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study assessing various derivatives against bacterial strains, this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

Anticancer Activity

In vitro studies have shown that this compound has potential anticancer properties. A series of tests on human cancer cell lines revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. The following table summarizes the IC50 values observed in different cancer cell lines:

Cell LineIC50 (µM)
HeLa (cervical cancer)12
MCF7 (breast cancer)15
A549 (lung cancer)20

These results indicate that the compound may serve as a lead structure for developing novel anticancer therapies .

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic processes, leading to disrupted cellular functions in pathogens and cancer cells.
  • Receptor Modulation: Interaction with cellular receptors can alter signaling pathways, promoting apoptosis in cancer cells.
  • Membrane Disruption: The presence of the morpholine moiety may facilitate membrane penetration, enhancing the compound's efficacy against microbial cells.

Study on Antimicrobial Efficacy

A recent study published in the Global Journal of Science Frontier Research evaluated various morpholine derivatives, including this compound, for their antimicrobial properties. The study concluded that this compound showed superior activity compared to other derivatives tested, making it a promising candidate for further research .

Investigation into Anticancer Effects

Another research article focused on the evaluation of morpholine derivatives against various cancer cell lines. The study highlighted that this compound not only inhibited cell proliferation but also induced significant apoptosis in HeLa and MCF7 cells. Flow cytometry analysis confirmed increased levels of apoptotic markers following treatment with this compound .

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